molecular formula C8H6BFN2O2S B14090799 (4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid

(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid

Cat. No.: B14090799
M. Wt: 224.02 g/mol
InChI Key: GUVFEBJYPQCTOC-UHFFFAOYSA-N
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Description

(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that contains a pyridine ring substituted with a fluoro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivatives.

    Reduction: Formation of borane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyridine and thiazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of (4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-6-(thiazol-4-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluoro group and a thiazole ring, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H6BFN2O2S

Molecular Weight

224.02 g/mol

IUPAC Name

[4-fluoro-6-(1,3-thiazol-4-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H6BFN2O2S/c10-6-1-7(8-3-15-4-12-8)11-2-5(6)9(13)14/h1-4,13-14H

InChI Key

GUVFEBJYPQCTOC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)C2=CSC=N2)(O)O

Origin of Product

United States

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